Cas no 884341-06-4 (6-2-(dimethylamino)ethoxypyridin-3-amine)

6-2-(Dimethylamino)ethoxypyridin-3-amine is a versatile intermediate in organic synthesis, particularly valued for its pyridine-based structure and functionalized amine group. The dimethylaminoethoxy substituent enhances its reactivity, making it useful in pharmaceutical and agrochemical applications. Its electron-rich pyridine core facilitates nucleophilic substitutions, while the amine group allows for further derivatization, enabling the synthesis of complex heterocyclic compounds. This compound exhibits good solubility in polar solvents, improving its handling in laboratory settings. Its stability under standard conditions ensures reliable performance in multi-step synthetic routes. Researchers favor it for constructing bioactive molecules, including potential drug candidates, due to its balanced reactivity and structural flexibility.
6-2-(dimethylamino)ethoxypyridin-3-amine structure
884341-06-4 structure
Product Name:6-2-(dimethylamino)ethoxypyridin-3-amine
CAS No:884341-06-4
MF:C9H15N3O
MW:181.234901666641
MDL:MFCD11597303
CID:720402
PubChem ID:20691406
Update Time:2026-04-29

6-2-(dimethylamino)ethoxypyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinamine,6-[2-(dimethylamino)ethoxy]-
    • [2-(5-AMINO(2-PYRIDYLOXY))ETHYL]DIMETHYLAMINE HYDROCHLORIDE SALT
    • 6-[2-(DIMETHYLAMINO)ETHOXY]PYRIDIN-3-AMINE
    • 6-2-(dimethylamino)ethoxypyridin-3-amine
    • MDL: MFCD11597303

Computed Properties

  • Exact Mass: 181.122
  • Monoisotopic Mass: 181.122
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.4A^2

6-2-(dimethylamino)ethoxypyridin-3-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B402290-10mg
6-[2-(dimethylamino)ethoxy]pyridin-3-amine
884341-06-4
10mg
$ 50.00 2022-06-07
TRC
B402290-50mg
6-[2-(dimethylamino)ethoxy]pyridin-3-amine
884341-06-4
50mg
$ 185.00 2022-06-07
TRC
B402290-100mg
6-[2-(dimethylamino)ethoxy]pyridin-3-amine
884341-06-4
100mg
$ 275.00 2022-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2043593-1g
6-(2-(Dimethylamino)ethoxy)pyridin-3-amine
884341-06-4
1g
¥4991.00 2024-04-27
A2B Chem LLC
AH98290-2.5g
6-[2-(DIMETHYLAMINO)ETHOXY]PYRIDIN-3-AMINE
884341-06-4 95%
2.5g
$2274.00 2024-04-19
A2B Chem LLC
AH98290-5g
6-[2-(DIMETHYLAMINO)ETHOXY]PYRIDIN-3-AMINE
884341-06-4 95%
5g
$3348.00 2024-04-19
A2B Chem LLC
AH98290-10g
6-[2-(DIMETHYLAMINO)ETHOXY]PYRIDIN-3-AMINE
884341-06-4 95%
10g
$4948.00 2024-04-19
A2B Chem LLC
AH98290-50mg
6-[2-(DIMETHYLAMINO)ETHOXY]PYRIDIN-3-AMINE
884341-06-4 95%
50mg
$301.00 2024-04-19
A2B Chem LLC
AH98290-100mg
6-[2-(DIMETHYLAMINO)ETHOXY]PYRIDIN-3-AMINE
884341-06-4 95%
100mg
$431.00 2024-04-19
A2B Chem LLC
AH98290-250mg
6-[2-(DIMETHYLAMINO)ETHOXY]PYRIDIN-3-AMINE
884341-06-4 95%
250mg
$602.00 2024-04-19

Additional information on 6-2-(dimethylamino)ethoxypyridin-3-amine

Introduction to 6-2-(dimethylamino)ethoxypyridin-3-amine (CAS No. 884341-06-4)

6-2-(Dimethylamino)ethoxypyridin-3-amine, with the CAS number 884341-06-4, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyridine ring and a dimethylaminoethoxy substituent. These structural features contribute to its potential biological activities and make it a valuable candidate for various therapeutic applications.

The chemical formula of 6-2-(dimethylamino)ethoxypyridin-3-amine is C11H17N3O, and it has a molecular weight of approximately 203.27 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including the coupling of a pyridine derivative with an amino alcohol and subsequent functional group modifications. The precise synthetic route can vary, but it generally involves the use of reagents such as dimethylamine and ethylene oxide under controlled conditions.

In recent years, 6-2-(dimethylamino)ethoxypyridin-3-amine has been the subject of extensive research due to its potential as a lead compound in drug discovery. Studies have shown that this compound exhibits promising pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that 6-2-(dimethylamino)ethoxypyridin-3-amine demonstrated significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in vitro.

The mechanism of action of 6-2-(dimethylamino)ethoxypyridin-3-amine is not yet fully understood, but it is believed to involve multiple pathways. One proposed mechanism is its ability to modulate the activity of specific enzymes and receptors involved in inflammatory responses. Additionally, preliminary studies have suggested that this compound may interact with certain neurotransmitter systems, making it a potential candidate for the treatment of neurological disorders.

Clinical trials are currently underway to evaluate the safety and efficacy of 6-2-(dimethylamino)ethoxypyridin-3-amine in various therapeutic settings. Early results from phase I trials have shown that the compound is well-tolerated by patients and exhibits favorable pharmacokinetic properties. These findings have paved the way for further clinical investigations, including phase II and III trials, which are expected to provide more comprehensive data on its therapeutic potential.

Beyond its potential as a therapeutic agent, 6-2-(dimethylamino)ethoxypyridin-3-amine has also been explored for its use as a research tool in biochemical and pharmacological studies. Its unique structure and functional groups make it an ideal candidate for probing specific biological processes and pathways. For example, researchers have used this compound to study the role of certain enzymes in signal transduction pathways and to develop new assays for drug screening.

The synthesis and characterization of 6-2-(dimethylamino)ethoxypyridin-3-amine have been extensively documented in the scientific literature. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are commonly employed techniques to confirm its structure and purity. These methods provide detailed insights into the molecular conformation and help ensure that the synthesized compound meets the required standards for further research and development.

In conclusion, 6-2-(dimethylamino)ethoxypyridin-3-amine (CAS No. 884341-06-4) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation, both as a therapeutic agent and as a research tool. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in advancing our understanding of various diseases and developing new treatments.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.